2-(4-Fluorophenyl)benzofuran
Description
Historical Context and Emerging Significance of Benzofuran (B130515) Core Structures
The journey of the benzofuran scaffold began in 1870 when it was first synthesized by Perkin. rsc.orgacs.orgnih.gov Since its discovery, this heterocyclic ring has been identified in a multitude of natural products and synthetic compounds, demonstrating a wide array of biological and pharmacological activities. rsc.orgnumberanalytics.comresearchgate.net The inherent versatility of the benzofuran nucleus has made it a privileged structure in medicinal chemistry. researchgate.net
Benzofuran derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. mdpi.comnih.govjocpr.com The unique structural and electronic properties of the benzofuran ring system, arising from the fusion of the aromatic benzene (B151609) ring with the electron-rich furan (B31954) ring, allow for diverse chemical modifications. researchgate.net Researchers have found that introducing various substituents at different positions on the benzofuran core can lead to new derivatives with enhanced therapeutic value. mdpi.com This has spurred extensive research into synthesizing novel benzofuran-based compounds with the aim of developing more effective and less toxic therapeutic agents. mdpi.comrsc.org The ever-increasing applications of these derivatives have cemented the benzofuran core's status as a significant scaffold in the design and discovery of new drugs. acs.orgnih.govrsc.org
Table 1: Investigated Biological Activities of the Benzofuran Scaffold
| Biological Activity | Description | Key Research Areas |
|---|---|---|
| Antimicrobial | Activity against various microorganisms, including bacteria and fungi. researchgate.net | Development of new antibiotics and antifungals to combat resistant strains. rsc.orgrsc.org |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. mdpi.com | Targeting various cancer-related pathways and enzymes. unisa.ac.za |
| Anti-inflammatory | Modulation of inflammatory pathways, such as the inhibition of COX enzymes. mdpi.com | Discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com |
| Antiviral | Inhibition of viral replication and activity against viruses like Hepatitis C. | Development of new antiviral therapies. nih.gov |
| Neuroprotective | Inhibition of enzymes associated with neurodegenerative diseases like Alzheimer's. windows.netnih.gov | Design of multi-target drugs for complex neurological disorders. windows.netnih.gov |
The Position of 2-(4-Fluorophenyl)benzofuran within Contemporary Benzofuran Research
Within the vast family of benzofuran derivatives, the 2-arylbenzofuran subclass holds particular importance in current research. researchgate.net this compound is a prominent member of this group, characterized by a fluorinated phenyl ring at the 2-position of the benzofuran core. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity.
Contemporary research utilizes this compound primarily as a key intermediate or foundational scaffold for the synthesis of more complex, biologically active molecules. scispace.com Its structure is a building block in the development of compounds targeting a range of diseases. For instance, it has been used to create derivatives with significant antibacterial activity. Furthermore, research has demonstrated the synthesis of a nitrobenzofuran derivative from this compound that exhibits cytotoxic activity against human colon carcinoma cell lines, highlighting its potential in anticancer drug discovery. scispace.com
The 2-arylbenzofuran framework, to which this compound belongs, is also at the forefront of research into neurodegenerative disorders. Studies on various 2-arylbenzofurans have shown their ability to inhibit enzymes like acetylcholinesterase and β-secretase (BACE1), both of which are key targets in the development of treatments for Alzheimer's disease. windows.netnih.gov Similarly, this class of compounds has been investigated for anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net While these studies often involve a range of substitutions on the aryl ring, the presence of a 4-fluorophenyl group is a recurring motif, underscoring the importance of this compound as a core structure in these modern therapeutic explorations.
Table 2: Research Highlights of this compound Derivatives
| Derivative | Target/Application | Finding |
|---|---|---|
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | Anticancer (HCT 116 cell line) | Showed good cytotoxic activity with an IC₅₀ of 8.5 μg/mL. scispace.com |
| Various this compound heterocycles | Antibacterial activity | Synthesized compounds were screened for their activity against bacteria. |
| 2-Arylbenzofuran derivatives (general class) | Alzheimer's Disease (BACE1 Inhibition) | Some derivatives showed better BACE1 inhibitory activity than the reference compound baicalein (B1667712) (IC₅₀ = 0.087 µmol·L⁻¹). nih.gov |
| 2-Arylbenzofuran derivatives (general class) | Alzheimer's Disease (Acetylcholinesterase Inhibition) | One derivative showed an IC₅₀ value (0.086 ± 0.01 µmol·L⁻¹) similar to the drug donepezil. nih.gov |
| 2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran | Structural Analysis | Crystal structure determined to understand the effect of side chain substituents. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKOXOJYMOLKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Fluorophenyl Benzofuran and Its Analogues
Conventional and Advanced Synthesis Strategies for the Benzofuran (B130515) Core
The formation of the benzofuran ring system, a critical step in synthesizing 2-(4-Fluorophenyl)benzofuran, is achieved through several established and innovative methods. These strategies primarily involve intramolecular cyclization reactions and palladium-catalyzed cross-coupling reactions.
Cyclization Reactions in Benzofuran Ring System Formation
Cyclization reactions are a cornerstone in the synthesis of the benzofuran scaffold. These reactions can be catalyzed by various metals or, in some cases, proceed without a metal catalyst. sioc-journal.cn A common approach involves the acid-mediated cyclization of appropriately substituted precursors. For instance, 2-arylbenzofurans can be synthesized from 2-methoxychalcone epoxides, which undergo a Meerwein rearrangement and subsequent deformylation, followed by intermolecular cyclodehydration using 48% hydrobromic acid. mdpi.com
Another significant strategy is the palladium-catalyzed cyclization. One such protocol utilizes 1,6-enynes and disilanes to produce silyl (B83357) benzofurans under mild conditions. rsc.org Radical cyclization offers another modern pathway; for example, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers initiates a radical cyclization cascade to form complex benzofuran derivatives. nih.gov
Metal-free approaches have also gained prominence. The cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be mediated by hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org This method can be performed stoichiometrically or catalytically with a co-oxidant. organic-chemistry.org
Different starting materials can be employed for cyclization, as highlighted in the table below.
| Starting Material | Catalyst/Reagent | Product Type | Reference |
| 1,6-Enynes and Disilanes | Palladium catalyst | Silyl benzofurans | rsc.org |
| 2-Iodo aryl allenyl ethers | 2-Azaallyl anions (SET) | Polycyclic benzofurans | nih.gov |
| ortho-Hydroxystilbenes | (Diacetoxyiodo)benzene | 2-Arylbenzofurans | organic-chemistry.org |
| 2-Methoxychalcone epoxides | BF₃·Et₂O, HBr | 2-Arylbenzofurans | mdpi.com |
| o-Alkynylphenyl acetals | Platinum catalyst | 3-(α-Alkoxyalkyl)benzofurans | organic-chemistry.org |
| Salicylaldehyde p-tosylhydrazones | Cuprous chloride | Methyl-substituted benzofurans | organic-chemistry.org |
Cross-Coupling Approaches for Aryl Substitution at the Benzofuran C-2 Position
Direct arylation and cross-coupling reactions are powerful tools for introducing the 4-fluorophenyl group at the C-2 position of the benzofuran ring. Palladium-catalyzed reactions are particularly prevalent in this context.
A robust method for the C-2 arylation of benzofuran involves using commercially available aryl iodides at room temperature, which proceeds with complete regioselectivity. nsf.gov Palladium catalysts, in conjunction with various aryl donors, have been extensively studied. These donors include arylboronic acids, aryldiazonium salts, aryl sulfonyl chlorides, and diaryliodonium salts. mdpi.com For example, a palladium-catalyzed reaction of arylboronic acids with 2-(2-hydroxyphenyl)acetonitriles provides a direct, one-step synthesis of 2-arylbenzofurans. organic-chemistry.orgorganic-chemistry.org This reaction tolerates various functional groups, including fluoro substituents on the arylboronic acid. organic-chemistry.org
Nickel-catalyzed cross-coupling has emerged as an effective alternative, particularly for activating strong C-F bonds. 2-Fluorobenzofurans can be coupled with arylboronic acids at ambient temperature using a nickel catalyst, a process that involves the formation of a nickelacyclopropane intermediate. beilstein-journals.org This method allows for the synthesis of a variety of 2-arylbenzofurans, including this compound, by selecting the appropriate arylboronic acid. beilstein-journals.org
The table below summarizes various cross-coupling strategies for the synthesis of 2-arylbenzofurans.
| Benzofuran Precursor | Coupling Partner | Catalyst System | Key Features | Reference |
| Benzofuran | Aryl iodides | Palladium catalyst | Room temperature, C-2 selectivity | nsf.gov |
| 2-(2-Hydroxyphenyl)acetonitrile | Arylboronic acids | Pd(OAc)₂, 2,2′-bipyridine | One-pot synthesis | organic-chemistry.orgorganic-chemistry.org |
| 2-Fluorobenzofuran | Arylboronic acids | Ni(cod)₂, PCy₃ | C-F bond activation | beilstein-journals.org |
| Benzofuran | Triarylantimony difluorides | Pd(OAc)₂, Cu(OAc)₂ | Aerobic conditions | mdpi.com |
| 2-Bromobenzofuran | Alkenylaluminum reagents | PdCl₂, XantPhos | Synthesis of 2-alkenylbenzofurans | rsc.org |
| Benzofuran | Aryl N-methyliminodiacetic acid (MIDA) boronates | Pd-alkoxy catalyst | Acidic conditions | mdpi.com |
Derivatization Strategies for this compound Scaffolds
Once the this compound core is synthesized, it can be further functionalized to produce a wide array of analogues. These derivatization strategies involve introducing various substituents onto the benzofuran ring system.
Introduction of Halogen and Alkyl Substituents
Halogen and alkyl groups can be incorporated into the this compound structure to modulate its properties. For example, in the synthesis of complex benzofuran-containing heterocycles, a bromo group can be introduced. One study describes the synthesis of 2-(2-(4-Fluorophenyl)-5-phenylbenzofuran-3-yl)(6-bromo-2-methyl-4H-chromen-4-one), demonstrating the feasibility of incorporating both bromo and methyl substituents onto a complex derivative of a 2-phenylbenzofuran (B156813).
Furthermore, palladium-catalyzed reactions can be used to selectively introduce substituents. For instance, 5-bromo-2-fluorobenzofuran (B8782360) can be coupled with [4-(trifluoromethyl)phenyl]boronic acid to yield 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran, leaving the C-F bond intact for subsequent reactions. beilstein-journals.org This resulting compound can then undergo nickel-catalyzed arylation to produce complex, substituted 2-arylbenzofurans. beilstein-journals.org The synthesis of various substituted benzofuran-chalcones also highlights the introduction of different halogenophenyl groups onto the core structure. mdpi.com
Synthesis of Oxygenated and Nitrogen-Containing Benzofuran Analogues
The introduction of oxygen and nitrogen atoms or moieties expands the chemical space of this compound analogues. Oxygenated derivatives can be prepared through various synthetic routes. One method involves the synthesis of benzofurans from oxygenated phenoxyamines. acs.org Another approach for creating oxygenated analogues is the multi-step synthesis of 2-arylbenzofuran derivatives starting from substituted 2-hydroxybenzaldehydes. This process involves O-alkylation, hydrolysis, and cyclization, allowing for the incorporation of groups like methoxy (B1213986) substituents on the benzofuran ring. nih.govwindows.net
Nitrogen-containing heterocycles can be fused or attached to the benzofuran scaffold. For instance, 2-acetylbenzofuran (B162037) can serve as a precursor for synthesizing benzo[b]furo indoles and benzofuropyrazoles. The reaction of 2-acetylbenzofurohydrazones, derived from 2-acetylbenzofuran and various phenylhydrazine (B124118) hydrochlorides, can lead to the formation of pyrazole (B372694) rings attached to the benzofuran core, such as 3-(1-Benzofuran-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
Formation of Sulfinyl and Sulfonyl Derivatives
Sulfur-containing functional groups, such as sulfinyl and sulfonyl groups, can also be introduced onto the benzofuran scaffold. These groups can significantly alter the electronic and steric properties of the molecule. Research has led to the development of methods for synthesizing 3-sulfonyl benzofuran derivatives. acs.org Additionally, specific examples from chemical libraries include compounds like 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran, which incorporates a sulfinyl group at the C-3 position alongside other substituents.
Integration of this compound into Hybrid Molecular Architectures
The creation of hybrid molecules incorporating the this compound moiety is a key strategy in the development of new therapeutic agents. By combining this core with other pharmacologically active heterocycles, chemists can design multi-target compounds or enhance the activity of known scaffolds.
Benzofuran-Chalcone and Benzofuran-Aminoquinazoline Hybrids
Benzofuran-Chalcone Hybrids:
The synthesis of benzofuran-chalcone hybrids often begins with the preparation of a suitable benzofuran precursor. For instance, 1-(5-bromo-2-(4-fluorophenyl)benzofuran-7-yl)ethanone can be synthesized and subsequently used in Claisen-Schmidt condensation reactions with various aromatic aldehydes to yield the target chalcones. These reactions are typically carried out in the presence of a base.
One synthetic approach involves the tandem palladium-catalyzed Sonogashira cross-coupling and endo-dig cyclization of 5-bromo-2-hydroxy-3-iodochalcones. This method allows for the construction of angular benzofuran-chalcone hybrids. In a series of synthesized compounds, the presence of a 2-(4-fluorophenyl) group on the benzofuran moiety, combined with a 4-methoxyphenyl (B3050149) group on the chalcone (B49325) arm, resulted in significant cytotoxicity against the MCF-7 cell line. Another study found that a combination of a 2-(4-fluorophenyl) group on the benzofuran framework and a 2-(4-methoxyphenyl) substituent on the chalcone arm led to significant inhibition of tubulin polymerization.
Below is a table summarizing the synthesis and activity of some benzofuran-chalcone hybrids.
| Compound ID | Benzofuran Moiety | Chalcone Moiety | Synthetic Method | Biological Activity |
| 3f | This compound | Phenyl | Tandem Pd-catalyzed Sonogashira cross-coupling and endo-dig cyclization | Significant cytotoxicity (IC50 = 35.81 µM) |
| 3i | This compound | 4-methoxyphenyl | Tandem Pd-catalyzed Sonogashira cross-coupling and endo-dig cyclization | Increased cytotoxicity (IC50 = 3.55 x 10⁻⁴ µM) |
| 3v | This compound | 2-(4-methoxyphenyl) | Tandem Pd-catalyzed Sonogashira cross-coupling and endo-dig cyclization | Retarded tubulin polymerization (IC50 = 1.62 x 10⁻² µM) |
Benzofuran-Aminoquinazoline Hybrids:
The synthesis of benzofuran-appended 4-aminoquinazoline hybrids involves the preparation of 7-aminobenzofuran (B1280361) precursors, which are then coupled with substituted quinazolines. A key intermediate, 1-(5-bromo-2-(4-fluorophenyl)benzofuran-7-yl)ethanone, can be synthesized and subsequently converted to the corresponding 7-aminobenzofuran derivative. This amine is then reacted with a suitable 4-chloroquinazoline (B184009) to afford the final hybrid molecule.
For example, 6-bromo-N-(5-bromo-2-(4-fluorophenyl)benzofuran-7-yl)-2-(4-chlorophenyl)quinazolin-4-amine (10h) has been synthesized and characterized. The presence of the bromine atom on the benzofuran ring is often incorporated to enhance biological activity.
The following table details a synthesized benzofuran-aminoquinazoline hybrid.
| Compound ID | Benzofuran Moiety | Quinazoline (B50416) Moiety | Synthetic Method |
| 10h | 5-bromo-2-(4-fluorophenyl)benzofuran | 6-bromo-2-(4-chlorophenyl)quinazoline | Amination of 4-chloroquinazoline with 7-aminobenzofuran |
Benzofuran-Thiazole and Benzofuran-Pyrazole Derivatives
Benzofuran-Thiazole Hybrids:
The synthesis of benzofuran-thiazole hybrids can be achieved through various routes. One common method involves the reaction of a bromoacetylbenzofuran derivative with a thiourea (B124793) or thioamide. For example, 2-bromoacetylbenzofuran can be reacted with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazole-2-amine. This can then be further derivatized by reaction with various aldehydes. Microwave irradiation has been utilized to synthesize benzofuran-bearing thiazole (B1198619) hybrids in aqueous ethanol.
A novel approach reported the synthesis of hybrid molecules containing a thiazole ring linking two benzofuran moieties. This was achieved by reacting 2-bromoacetylbenzofuran with 2-(1-(benzofuran-2-yl)ethylidene)hydrazinecarbothioamide.
Benzofuran-Pyrazole Hybrids:
Benzofuran-pyrazole hybrids are often synthesized by reacting a benzofuran-containing chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives. For instance, a series of benzofuran-based 1,3,5-substituted pyrazole analogues were synthesized in a five-step reaction sequence starting from an o-alkyl derivative of salicylaldehyde. Another approach involves the reaction of a benzofuran-2-carbohydrazide with diketones like acetylacetone.
The hybridization of benzofuran with pyrazole has been identified as a promising strategy for developing new antimicrobial agents. Some of these derivatives have shown potent inhibition of DNA gyrase B.
The table below summarizes synthetic approaches for benzofuran-thiazole and benzofuran-pyrazole hybrids.
| Hybrid Type | Starting Materials | Key Reaction |
| Benzofuran-Thiazole | 2-Bromoacetylbenzofuran, Thiourea | Hantzsch thiazole synthesis |
| Benzofuran-Pyrazole | Benzofuran-chalcone, Hydrazine hydrate | Knorr pyrazole synthesis |
| Benzofuran-Pyrazole | Benzofuran-2-carbohydrazide, Acetylacetone | Paal-Knorr pyrazole synthesis |
Benzofuran-Linked Triazole and Oxadiazole Systems
Benzofuran-Triazole Hybrids:
The synthesis of benzofuran-triazole hybrids often proceeds through a benzofuran-2-carbohydrazide intermediate. This intermediate can be reacted with phenyl isothiocyanate, followed by cyclization in a basic medium to furnish the triazole ring. Another strategy involves the S-alkylation of benzofuran-based triazoles with bromo-N-substituted acetamides. Green synthetic methods, such as ultrasound and microwave-assisted protocols, have been employed to improve the efficiency of these syntheses. A series of novel benzofuran-1,2,3-triazole hybrids were synthesized via a Rap-Stoermer reaction
Structural Characterization and Elucidation of 2 4 Fluorophenyl Benzofuran Derivatives
Spectroscopic Analyses for Molecular Confirmation
Spectroscopic methods are indispensable tools for confirming the identity and structural features of newly synthesized 2-(4-fluorophenyl)benzofuran derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.
In the ¹H NMR spectrum of this compound, characteristic signals are observed for the aromatic protons. For instance, in one study, the aromatic protons of a derivative appeared in the range of δ 6.87–7.62 ppm. For ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, the ¹H NMR spectrum in DMSO-d6 showed a broad singlet at δ 11 for the hydroxyl proton, a singlet at δ 8.3, a doublet at δ 8.0, a singlet at δ 7.6, and a doublet at δ 7.4 for the aromatic protons. researchgate.net The coupling patterns and chemical shifts are influenced by the substituents on both the benzofuran (B130515) and the phenyl rings.
The ¹³C NMR spectrum of ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate revealed signals for the carbonyl carbon at δ 162, along with other aromatic and aliphatic carbons at δ 161, 160, 149, 147.1, 131.7, 130.7, 128.6, 117.9, 116.0, 109.7, and 108.3. researchgate.net In another example, the carbonyl signal for 2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one was observed at δ 182.1 ppm, confirming the chromen-4-one system.
Interactive Table: ¹H and ¹³C NMR Data for Selected this compound Derivatives.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | DMSO-d6 | 11 (bs, 1H, OH), 8.3 (s, 1H), 8.0 (d, 2H), 7.6 (s, 1H), 7.4 (d, 2H), 4.3 (q, 2H), 1.3 (t, 3H) | 162, 161, 160, 149, 147.1, 131.7, 130.7, 128.6, 117.9, 116.0, 109.7, 108.3, 59.1, 13.6 | researchgate.net |
| (2-(4-Fluorophenyl)-5-phenylbenzofuran-3-yl)(2-methyl-4H-chromen-4-one)methanone | DMSO-d6 | 2.45 (s, 3H), 7.02 (m, 2H), 7.37-7.55 (m, 5H), 7.60-7.65 (m, 4H), 7.75-7.77 (m, 3H), 7.83 (d, 1H), 8.28 (d, 1H) | Not specified |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
For this compound derivatives, characteristic IR absorption bands are observed. For example, in a series of (2-(4-fluorophenyl)-5-phenylbenzofuran-3-yl)(substituted-4H-chromen-4-one)methanones, strong absorption bands for the C=O group were observed in the range of 1663-1667 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1450-1610 cm⁻¹ region. In a thiazolyl-substituted derivative, the C=N and C=C stretching vibrations were observed at 1616 cm⁻¹ and 1576 cm⁻¹, respectively. mdpi.com The presence of a C-F bond is indicated by a strong absorption band, often in the 1150-1220 cm⁻¹ range. vulcanchem.com
Interactive Table: Characteristic IR Absorption Bands for Selected this compound Derivatives.
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine | C=N | 1616 | mdpi.com |
| C=C | 1576 | mdpi.com | |
| (2-(4-Fluorophenyl)-5-phenylbenzofuran-3-yl)(2-methyl-4H-chromen-4-one)methanone | C=O | 1664 | |
| C=C | 1602, 1498 | ||
| N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine | C=N | 1640–1620 | vulcanchem.com |
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, which can be used to determine the elemental composition of a molecule.
For several (2-(4-fluorophenyl)-5-phenylbenzofuran-3-yl)(substituted-4H-chromen-4-one)methanone derivatives, the mass spectra showed the (M+1) peak, confirming their respective molecular weights. For instance, the mass spectrum of (2-(4-fluorophenyl)-5-phenylbenzofuran-3-yl)(2-methyl-4H-chromen-4-one)methanone showed a peak at m/z 475, corresponding to the protonated molecule. Similarly, high-resolution mass spectrometry of 1-(5-bromo-2-(4-fluorophenyl)benzofuran-7-yl)ethanone found a mass of 332.9848, which is very close to the calculated mass of 333.9828 for C₁₆H₁₁O₂F⁷⁹Br⁺. tandfonline.com
Interactive Table: Mass Spectrometry Data for Selected this compound Derivatives.
| Compound | Ionization Method | Observed m/z | Calculated m/z | Reference |
|---|---|---|---|---|
| (2-(4-Fluorophenyl)-5-phenylbenzofuran-3-yl)(2-methyl-4H-chromen-4-one)methanone | Not specified | 475 (M+1) | 474.15 | |
| 1-(5-Bromo-2-(4-fluorophenyl)benzofuran-7-yl)ethanone | HRMS (ES) | 332.9848 | 333.9828 (for C₁₆H₁₁O₂F⁷⁹Br⁺) | tandfonline.com |
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions and crystal packing.
Detailed Analysis of Molecular Conformations and Torsional Angles
X-ray diffraction studies of this compound derivatives have revealed important details about their molecular conformations. A key feature is the dihedral angle between the plane of the benzofuran ring system and the plane of the 2-(4-fluorophenyl) substituent. This angle is influenced by the nature and position of other substituents on the benzofuran core.
Interactive Table: Torsional Angles in this compound Derivatives.
| Compound | Dihedral Angle (Benzofuran/4-Fluorophenyl) | Reference |
|---|---|---|
| 2-(4-Fluorophenyl)-5,6-methylenedioxy-3-methylsulfinyl-1-benzofuran | 29.90 (6)° | iucr.org |
| 2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran | 28.63 (6)° | nih.gov |
| 5-Cyclohexyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran | 31.05 (6)° | nih.gov |
| 3-Ethylsulfinyl-2-(4-fluorophenyl)-5-iodo-1-benzofuran | 4.48 (5)° | nih.gov |
Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. These non-covalent interactions play a crucial role in determining the physical properties of the solid.
In the crystal structure of 2-(4-fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran, weak C—H···F and C—H···O hydrogen bonds, along with intermolecular C—H···π interactions, are observed. nih.gov Similarly, in 5-cyclohexyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, the crystal packing is stabilized by weak intermolecular C–H···O and C–H···π interactions. nih.gov
In some derivatives, stronger interactions are present. For instance, in the crystal structure of 3-ethylsulfinyl-2-(4-fluorophenyl)-5-iodo-1-benzofuran, pairs of I···O halogen bonds link the molecules into centrosymmetric dimers. These dimers are further connected by aromatic π–π interactions between the benzene (B151609) and 4-fluorophenyl rings of adjacent molecules. nih.gov In another case, C—H···I hydrogen bonds were observed to link molecules into centrosymmetric dimers. researchgate.net These diverse packing motifs demonstrate the rich solid-state chemistry of this compound derivatives.
Interactive Table: Intermolecular Interactions in Crystals of this compound Derivatives.
| Compound | Intermolecular Interaction(s) | Reference |
|---|---|---|
| 2-(4-Fluorophenyl)-5,6-methylenedioxy-3-methylsulfinyl-1-benzofuran | C—H···O hydrogen bonds | iucr.org |
| 2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran | C—H···F and C—H···O hydrogen bonds, C—H···π interactions | nih.gov |
| 5-Cyclohexyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran | C–H···O and C–H···π interactions | nih.gov |
| 3-Ethylsulfinyl-2-(4-fluorophenyl)-5-iodo-1-benzofuran | I···O halogen bonds, π–π stacking | nih.gov |
Biological Evaluation of 2 4 Fluorophenyl Benzofuran Analogues
Enzyme Modulation and Inhibition Profiles
Monoamine Oxidase B (MAO-B) Inhibition
Analogues of 2-(4-Fluorophenyl)benzofuran have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters and a target for the treatment of neurodegenerative diseases like Parkinson's. sciforum.netnih.gov
A series of ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives were designed and synthesized as MAO-B inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that the cyclization of a benzyl (B1604629) ether to a benzofuran (B130515) ring significantly enhanced inhibitory potency. nih.gov The most potent compound identified in this series was (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide, with an IC₅₀ value of 0.037 μM. nih.gov This compound, also known as C14, demonstrated improved pharmacokinetic properties in animal models compared to existing drugs, highlighting the importance of the benzofuran moiety. nih.gov
Another study focused on new benzofuran–thiazolylhydrazone derivatives. acs.org While these compounds generally showed a stronger and more selective inhibition profile for MAO-A, several derivatives exhibited notable MAO-B inhibition. acs.orgnih.gov For instance, compounds 2a, 2f, 2h, 2i, and 2l from this series displayed over 50% inhibition at a concentration of 10⁻⁴ M. acs.orgnih.gov The most potent MAO-B inhibitor among them was compound 2l, with an IC₅₀ value of 0.75 ± 0.03 μM. acs.org
Furthermore, research on 2-phenylbenzofuran (B156813) derivatives with methoxy (B1213986) and nitro substitutions has provided insights into the structural requirements for MAO-B inhibition. bohrium.com The placement of these substituents on both the phenyl and benzofuran rings was found to be crucial for determining the affinity for MAO-A versus MAO-B. bohrium.com Specifically, 2-(3-methoxyphenyl)-5-nitrobenzofuran emerged as the most potent MAO-B inhibitor in its series, with an IC₅₀ of 0.024 µM. bohrium.com
Table 1: MAO-B Inhibition by this compound Analogues and Related Derivatives
| Compound | Structure | IC₅₀ (µM) | Source |
|---|---|---|---|
| (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (C14) | ((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivative | 0.037 | nih.gov |
| Compound 2l | Benzofuran–thiazolylhydrazone derivative | 0.75 ± 0.03 | acs.org |
| Compound 2a | Benzofuran–thiazolylhydrazone derivative | 0.80 ± 0.04 | acs.orgnih.gov |
| Compound 2h | Benzofuran–thiazolylhydrazone derivative | 1.06 ± 0.05 | acs.orgnih.gov |
| Compound 2f | Benzofuran–thiazolylhydrazone derivative | 1.37 ± 0.06 | acs.orgnih.gov |
| Compound 2i | Benzofuran–thiazolylhydrazone derivative | 1.69 ± 0.08 | acs.orgnih.gov |
| 2-(3-methoxyphenyl)-5-nitrobenzofuran | 2-Phenylbenzofuran derivative | 0.024 | bohrium.com |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several studies have explored this compound analogues as EGFR tyrosine kinase inhibitors.
One study synthesized a series of 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids. up.ac.zanih.gov Among these, compounds 10d and 10e, which feature the this compound moiety, demonstrated significant inhibitory activity against EGFR-tyrosine kinase phosphorylation, with IC₅₀ values of 29.3 nM and 31.1 nM, respectively. up.ac.zanih.gov These values are comparable to the reference drug Gefitinib (IC₅₀ = 33.1 nM). up.ac.zanih.gov
Another investigation into 2-arylbenzo[c]furan-chalcone hybrids revealed that the substitution pattern on both the chalcone (B49325) and benzofuran moieties influences cytotoxicity and EGFR-TK inhibition. nih.gov For instance, compound 3f, which combines a 2-(4-fluorophenyl) group on the benzofuran moiety with a phenyl ring on the chalcone arm, showed significant cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Similarly, compounds 3i and 3j, also containing the this compound structure, exhibited increased cytotoxicity. nih.gov
Additionally, research on 4-aminoquinazoline-appended benzofuran hybrids has shown that the presence of a 4-fluorophenyl group can lead to superior activity against certain cancer cell lines. researchgate.net
Table 2: EGFR Tyrosine Kinase Inhibition by this compound Analogues
| Compound | Structure | IC₅₀ (nM) | Cell Line | Source |
|---|---|---|---|---|
| Compound 10d | 2-Arylbenzo[b]furan–appended 4-aminoquinazoline hybrid | 29.3 | - | up.ac.zanih.gov |
| Compound 10e | 2-Arylbenzo[b]furan–appended 4-aminoquinazoline hybrid | 31.1 | - | up.ac.zanih.gov |
| Gefitinib (Reference) | - | 33.1 | - | up.ac.zanih.gov |
Hepatitis C Virus (HCV) NS5B RNA-dependent RNA Polymerase (RdRp) Inhibition
The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Several potent inhibitors are based on the this compound structure.
HCV-796, a well-characterized inhibitor, features a 5-cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methanesulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide structure. nih.govnih.gov It has been shown to be a potent and selective inhibitor of HCV NS5B polymerase, reducing HCV RNA levels in replicon systems with an EC₅₀ of 9 nM. nih.gov
Another significant compound is BMS-929075, which is a 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-(1-(pyrimidin-2-yl)cyclopropylcarbamoyl)phenyl)benzofuran-3-carboxamide. researchgate.net This compound acts as an allosteric, palm site inhibitor of the HCV NS5B replicase and has shown pan-genotypic antiviral activity. researchgate.netmdpi.com
Furthermore, a series of novel 5-aryl benzofuran compounds have been developed, leading to the discovery of the clinical candidate MK-8876. mdpi.com These inhibitors all share the 2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide substructure and exhibit effective inhibitory activity against multiple genotypes of HCV NS5B polymerase by binding to the palm II subdomain. mdpi.com
Table 3: HCV NS5B Polymerase Inhibition by this compound Analogues
| Compound | Structure | Activity | Source |
|---|---|---|---|
| HCV-796 | 5-cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methanesulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide | EC₅₀ = 9 nM | nih.gov |
| BMS-929075 | 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-(1-(pyrimidin-2-yl)cyclopropylcarbamoyl)phenyl)benzofuran-3-carboxamide | Allosteric palm site inhibitor | researchgate.netmdpi.com |
| MK-8876 | 5-aryl benzofuran derivative | Clinical candidate | mdpi.com |
Cholinesterase and Beta-Secretase Modulation
Cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and beta-secretase (BACE-1) are key enzymatic targets in the development of treatments for Alzheimer's disease. bohrium.comnih.gov Benzofuran-based compounds have shown potential as inhibitors of these enzymes. bohrium.com
Research on furochromone derivatives has identified compounds with dual inhibitory effects against both cholinesterases and β-secretase. nih.gov For instance, a 3-fluorophenyl substituted hydrazone derivative (3b) and a 4-chlorophenyl-substituted derivative (3e) were found to inhibit both AChE and BChE. nih.gov Their isomeric 4-fluorophenyl substituted hydrazone derivative (3c) showed moderate activity against AChE and a reduced effect on BChE. nih.gov
The development of multi-target-directed ligands (MTDLs) has led to the creation of benzofuran-8-hydroxyquinoline hybrids. researchgate.net These compounds have demonstrated the ability to inhibit both cholinesterases and BACE1, suggesting their potential as multi-modal anti-Alzheimer's agents. researchgate.net
Table 4: Cholinesterase and Beta-Secretase Inhibition by Related Furochromone Derivatives
| Compound | Substitution | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 3b | 3-Fluorophenyl | AChE | 10.4 | nih.gov |
| BChE | 7.7 | nih.gov | ||
| 3c | 4-Fluorophenyl | AChE | 18.1 | nih.gov |
| BChE | 15.6 | nih.gov | ||
| 3e | 4-Chlorophenyl | AChE | 5.4 | nih.gov |
| BChE | 9.9 | nih.gov |
Cyclooxygenase and Lipoxygenase Enzyme Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are involved in inflammatory pathways. nih.gov Benzofuran-based compounds have been evaluated for their potential to inhibit these enzymes. nih.gov
A study on 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde hydrazone derivatives, which are structurally related to benzofurans, showed that certain compounds could moderately inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15). nih.gov Specifically, the 4-chlorophenyl-substituted derivative (3e) was the most active against COX-2 in its series, with an IC₅₀ value of 10.4 μM. nih.gov
Another study on 1,3-diarylprop-2-yn-1-ones identified 3-(4-methanesulfonylphenyl)-1-(4-fluorophenyl)prop-2-yn-1-one as a potent and selective inhibitor of COX-2, with an IC₅₀ of 0.1 μM. acs.org
Table 5: COX-2 Inhibition by Related Furochromone and Other Derivatives
| Compound | Structure | IC₅₀ (µM) | Source |
|---|---|---|---|
| 3e | 4-Chlorophenyl-substituted furochromone hydrazone | 10.4 | nih.gov |
| 3-(4-methanesulfonylphenyl)-1-(4-fluorophenyl)prop-2-yn-1-one | 1,3-Diarylprop-2-yn-1-one | 0.1 | acs.org |
Aromatase (CYP19A1) Inhibition
Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. researchgate.netmdpi.com Several this compound analogues have been investigated for their aromatase inhibitory activity.
A series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives showed good to moderate activity against human placental aromatase. cardiff.ac.uk The 4-fluorophenyl substituted derivative was among those evaluated, and molecular modeling suggested that its activity resides with the (S)-enantiomer. cardiff.ac.uk
Novel 1-[(benzofuran-2-yl)phenylmethyl]1,2,4-triazoles have also been synthesized and evaluated. researchgate.net Inhibitory activity was found to be dependent on the substituent and its position, with small electron-withdrawing groups on the phenyl ring, such as fluorine, showing optimum activity. researchgate.net One pyridine (B92270) benzofuran derivative containing a 4-fluorophenyl group was particularly promising, with an IC₅₀ of 44 nM. researchgate.net
Further studies on pyridine-based aromatase inhibitors identified a (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol derivative (10c) as having an IC₅₀ of 0.83 nM, which is comparable to the clinical drug letrozole. nih.gov
Table 6: Aromatase (CYP19A1) Inhibition by this compound Analogues and Related Derivatives
| Compound | Structure | IC₅₀ | Source |
|---|---|---|---|
| Benzofuran-2-yl-(4-fluorophenyl)-3-pyridylmethanol derivative | Benzofuran-2-yl-(phenyl)-3-pyridylmethanol | Good to moderate activity | cardiff.ac.uk |
| Pyridine benzofuran with 4-fluorophenyl group | 1-[(Benzofuran-2-yl)phenylmethyl]1,2,4-triazole | 44 nM | researchgate.net |
| (4-Bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c) | Pyridine based derivative | 0.83 nM | nih.gov |
Cellular Bioactivity Studies in Research Models
Antiproliferative Effects on Cultured Cell Lines
Analogues of this compound have been the subject of numerous studies to evaluate their potential as antiproliferative agents against various human cancer cell lines. Research has demonstrated that modifications to the benzofuran scaffold can lead to significant cytotoxic activity.
A notable series of benzofuran-chalcone hybrids were synthesized and evaluated for their anti-growth effects against the human breast cancer (MCF-7) cell line. mdpi.com Within this series, compounds featuring a 2-(4-fluorophenyl) group on the benzofuran moiety showed varied cytotoxicity. For instance, the combination of a 2-(4-fluorophenyl) group on the benzofuran and a phenyl ring on the chalcone arm resulted in significant cytotoxicity for compound 3f (IC₅₀ = 35.81 µM). mdpi.com An even greater effect was observed for compound 3i , which included a 4-methoxyphenyl (B3050149) group on the chalcone arm in addition to the 4-fluorophenyl ring on the benzofuran moiety, exhibiting an IC₅₀ value of 3.55 × 10⁻⁴ µM against MCF-7 cells. mdpi.com
In another study, a biologically active derivative, Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate , and its methyl derivative were tested against the HCT 116 human colon cancer cell line. researchgate.netscispace.com The final hydroxylated compound demonstrated a potent IC₅₀ of 8.5 μg/mL, while its methyl-substituted precursor was less active, with an IC₅₀ of 95.2 μg/mL. researchgate.netscispace.com
Furthermore, hybrid molecules incorporating the this compound structure have been explored. A series of 6-(benzofuran-2-yl)-4-(4-fluorophenyl)pyridines were synthesized and evaluated for cytotoxic effects against the MCF-7 cell line, with some derivatives showing promising activity. researchgate.net Similarly, a benzofuran-aminoquinazoline hybrid, 215d , which contains a 2-(3-chlorophenyl) group on the benzofuran and a 2-(4-fluorophenyl) group on the quinazoline (B50416) framework, displayed significant cytotoxicity against the C3A hepatocellular carcinoma cell line with an IC₅₀ value of 9.0 µM. unisa.ac.za
| Compound | Structure Description | Cell Line | IC₅₀ Value | Source |
|---|---|---|---|---|
| Compound 3f | This compound with a phenyl-chalcone arm | MCF-7 (Breast) | 35.81 µM | mdpi.com |
| Compound 3i | This compound with a 4-methoxyphenyl-chalcone arm | MCF-7 (Breast) | 3.55 × 10⁻⁴ µM | mdpi.com |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | Hydroxy-nitro-benzofuran derivative | HCT 116 (Colon) | 8.5 µg/mL | researchgate.netscispace.com |
| Methyl derivative of above | Methyl-nitro-benzofuran derivative | HCT 116 (Colon) | 95.2 µg/mL | researchgate.netscispace.com |
| Compound 215d | 2-(3-chlorophenyl)benzofuran linked to 2-(4-fluorophenyl)quinazoline | C3A (Hepatocellular) | 9.0 µM | unisa.ac.za |
Interference with Tubulin Polymerization
Microtubules are crucial for cell division, making them a key target for anticancer agents. nih.gov Several 2-arylbenzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site. nih.govresearchgate.netrsc.org
The mechanism of antiproliferative activity for many benzofuran analogues is directly linked to their ability to interfere with microtubule dynamics. rsc.org Research on benzofuran-chalcone hybrids has shown that these molecules can significantly retard tubulin assembly. mdpi.comresearchgate.net Specifically, a compound designated 203v , which is substituted with a 2-(4-fluorophenyl) group on the benzofuran framework and a 2-(4-methoxyphenyl) group on the chalcone arm, was a noteworthy inhibitor of tubulin polymerization, with an IC₅₀ value of 1.62 × 10⁻² µM. mdpi.comunisa.ac.za This finding suggests that the molecular target for the cytotoxic action of these derivatives may be tubulin. unisa.ac.za The inhibitory effect on tubulin polymerization disrupts the formation of the mitotic spindle, a critical step in cell division. nih.govrsc.org
Molecular docking studies have further supported these experimental findings, indicating that these hybrid compounds fit properly within the colchicine binding site of tubulin. nih.govresearchgate.net This interaction is believed to be the basis for their ability to inhibit microtubule formation and, consequently, cell proliferation. nih.govrsc.org
Mechanisms of Induced Cellular Responses (e.g., Apoptosis)
The inhibition of tubulin polymerization by this compound analogues typically triggers a cascade of cellular events culminating in programmed cell death, or apoptosis. nih.govrsc.org This process is a key mechanism behind their anticancer effects. mdpi.com
Studies have demonstrated that the most cytotoxic benzofuran-chalcone hybrids, including compound 3i which features a 4-fluorophenyl group on the benzofuran ring, are capable of inducing apoptosis in MCF-7 breast cancer cells. mdpi.com The disruption of microtubule function leads to an arrest of the cell cycle, commonly in the G2/M phase, which precedes apoptosis. nih.govrsc.org
The apoptotic pathway initiated by these compounds often involves the activation of caspases, which are central executioner proteins in the apoptotic process. uniri.hr For example, mechanistic studies on benzofuran-aminoquinazoline hybrids like 215d revealed that they induce apoptosis through the activation of the caspase-3 pathway. unisa.ac.za Other related benzofuran derivatives have been shown to activate caspases 3, 8, and 9, suggesting the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. uniri.hr The regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2 is another critical aspect of the induced response, with an increase in the Bax/Bcl-2 ratio favoring cell death. frontiersin.org
Antimicrobial Activity Investigations
Antibacterial Spectrum and Efficacy
Benzofuran derivatives are recognized for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. mdpi.comijpbs.com While specific studies focusing solely on the antibacterial properties of simple this compound are limited, research on related structures provides significant insights.
The inclusion of a 4-fluorophenyl substituent in heterocyclic structures has been noted to enhance antimicrobial activity. rsc.org A study on a more complex molecule, 2-(4-fluorophenyl)-3-[(E)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one , demonstrated antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. mdpi.com This indicates that the 2-(4-fluorophenyl) moiety can be a component of bactericidal compounds.
General studies on benzofuran derivatives show that their efficacy is highly dependent on the substitution patterns on the benzofuran ring. rsc.orgresearchgate.net For example, some sulphonyl derivatives of benzofuran have shown good to excellent activity against various bacterial strains, whereas carbonyl derivatives were less active. researchgate.net Other research has evaluated benzofuran derivatives against a panel of bacteria including S. aureus, Escherichia coli, and Bacillus subtilis, with some compounds showing moderate to significant activity. researchgate.netlongdom.org
| Compound Class/Name | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Source |
|---|---|---|---|
| 2-(4-fluorophenyl)-3-[(E)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one | Staphylococcus aureus | MIC: 12.5 µg/mL | mdpi.com |
| Benzofuran Sulphonyl Derivatives | Various strains | Good to excellent activity | researchgate.net |
| Benzofuran Carbonyl Derivatives | Various strains | Least activity | researchgate.net |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus & E. coli | Most active in its series | researchgate.net |
Antifungal Spectrum and Efficacy
The antifungal potential of benzofuran derivatives has been an area of active investigation, with some analogues showing significant potency against various fungal pathogens. nih.govresearchgate.net
A key finding comes from the evaluation of 2-(4-fluorophenyl)-3-[(E)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one , which was tested for its antifungal properties. mdpi.com This compound exhibited notable activity against a range of fungi. It was particularly effective against Candida albicans, Cryptococcus neoformans, Sporothrix schenckii, and Trichophyton mentagrophytes with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL for each. mdpi.com It also showed activity against Aspergillus fumigatus at the same concentration. mdpi.com
Other studies have highlighted that the antifungal activity of benzofuran derivatives can sometimes be more pronounced than their antibacterial effects. rsc.org Research on aryl(benzofuran-2-yl)ketoximes and their derivatives demonstrated that substitutions on the oxime residue influenced their effectiveness, with some compounds showing MIC values lower than reference drugs like fluconazole (B54011) against Candida species. researchgate.net The collective findings suggest that the this compound scaffold is a promising starting point for the development of new antifungal agents.
| Compound | Fungal Strain | MIC Value | Source |
|---|---|---|---|
| 2-(4-fluorophenyl)-3-[(E)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one | Candida albicans | 6.25 µg/mL | mdpi.com |
| Cryptococcus neoformans | 6.25 µg/mL | mdpi.com | |
| Sporothrix schenckii | 6.25 µg/mL | mdpi.com | |
| Trichophyton mentagrophytes | 6.25 µg/mL | mdpi.com | |
| Aspergillus fumigatus | 6.25 µg/mL | mdpi.com |
Antiviral Properties
The benzofuran scaffold, particularly with a 2-phenyl substitution, is a recurring motif in compounds investigated for antiviral activity. rsc.orgnih.goviucr.org Research has demonstrated that derivatives of this compound and related analogues possess a range of antiviral properties, inhibiting the replication of various RNA and DNA viruses. nih.govresearchgate.net These activities are often attributed to different mechanisms, including the inhibition of viral enzymes and the modulation of host-based immune responses. nih.govnih.govnih.gov
Activity Against Coronaviruses
A notable area of investigation has been the efficacy of benzofuran derivatives against coronaviruses. Certain 2-phenylbenzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING), a key component in the innate immune system's response to viral infections. nih.govnih.gov By activating STING, these compounds can induce the production of Type I interferons (IFN-I), which establish an antiviral state in host cells. nih.govnih.gov
In one study, a series of methoxylated and hydroxylated 2-phenylbenzofurans were evaluated for their ability to induce the IFN-β promoter. Several compounds demonstrated the ability to stimulate IFN-β transcription in a STING-dependent manner. nih.govnih.gov The most promising of these compounds were then tested for their ability to inhibit the replication of human coronavirus 229E (HCoV-229E) and SARS-CoV-2. Three derivatives showed significant inhibitory effects, with EC₅₀ values in the micromolar range against HCoV-229E and in the nanomolar range against SARS-CoV-2 in specific cell lines. nih.govnih.gov The antiviral activity was confirmed to be dependent on the IFN pathway, as the compounds were inactive in Vero E6 cells, which lack IFN production. nih.govnih.gov
Table 1: Antiviral Activity of Benzofuran Derivatives Against Coronaviruses
| Compound | Virus | Cell Line | EC₅₀ | Ref |
|---|---|---|---|---|
| A series of 2-phenylbenzofuran derivatives | HCoV-229E | BEAS-2B, MRC-5 | µM range | nih.govnih.gov |
Activity Against Noroviruses
Derivatives based on a benzofuran-2-carboxamide (B1298429) scaffold have been identified as potent inhibitors of norovirus replication. nih.gov Starting from initial hits identified through virtual screening against the viral polymerase, subsequent structure-activity relationship (SAR) studies led to the synthesis of novel analogues with low-micromolar inhibitory activity against human norovirus (HuNoV) replication in cell-based assays. nih.gov These findings highlight the potential of the benzofuran core as a scaffold for developing direct-acting antiviral agents targeting essential viral enzymes. nih.gov
Activity Against Other RNA and DNA Viruses
The antiviral potential of benzofuran derivatives extends to a variety of other viruses. In early studies, novel benzofuran derivatives were evaluated for their in vitro activity against a panel of DNA and RNA viruses. nih.govresearchgate.net Specific compounds, such as 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone, showed selective activity against respiratory syncytial virus (RSV) in HeLa cells. nih.govresearchgate.net Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against influenza A virus in MDCK cells. nih.govresearchgate.net
Furthermore, various studies have noted the potential of 2-substituted benzofurans as anti-HIV agents. researchgate.net For instance, among a series of newly synthesized benzofuran derivatives, compounds 5c and 9a were evaluated for their anti-HIV-1 activity. Compound 5c demonstrated a significant reduction in the viral cytopathic effect (93.19%), while compound 9a showed moderate anti-HIV activity. researchgate.net
A patent has also described benzofuran compounds, including those with a 2-(4-fluorophenyl) moiety, for the treatment and prophylaxis of hepatitis C virus (HCV) infections. google.com The antiviral activity of these compounds was measured by their ability to inhibit the viral RNA-dependent RNA polymerase (RdRp) in enzymatic assays. google.com
Table 2: Antiviral Activity of Various Benzofuran Analogues
| Compound | Virus | Cell System | Activity | Ref |
|---|---|---|---|---|
| 1-(7-Dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity | nih.govresearchgate.net |
| 1-(7-Tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity | nih.govresearchgate.net |
| [Di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | MDCK | Specific activity | nih.govresearchgate.net |
| Compound 5c | HIV-1 | --- | 93.19% reduction of viral cytopathic effect | researchgate.net |
| Compound 9a | HIV-1 | --- | Moderate anti-HIV activity | researchgate.net |
Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl Benzofuran Compounds
Elucidating the Influence of Substituents on the Benzofuran (B130515) Scaffold
The benzofuran nucleus offers multiple positions for substitution, and modifications at these sites can significantly modulate the biological properties of the resulting molecules. Research has shown that the type and position of substituents on the benzofuran ring system are critical determinants of activity.
Systematic studies have revealed that the introduction of various functional groups at different positions of the benzofuran scaffold can lead to a wide range of biological responses. For instance, in the context of antimicrobial activity, substitutions at the C-3, C-4, C-5, and C-6 positions have been explored. The presence of halogens (like chloro and bromo), hydroxyl, and nitro groups at positions 4, 5, and 6 is often considered essential for potent antibacterial activity. rsc.org Specifically, a hydroxyl group at the C-6 position has been identified as crucial for antibacterial effects, while functional groups at the C-3 position can influence antibacterial selectivity. rsc.org
In the realm of anticancer research, SAR studies on benzofuran-chalcone hybrids have highlighted the importance of substitution patterns on the benzofuran framework. For example, a 2-(4-fluorophenyl) group on the benzofuran moiety combined with specific substitutions on a chalcone (B49325) arm resulted in significant cytotoxicity against breast cancer cell lines. mdpi.com The presence of a bromine atom at the C-5 position of the benzofuran ring has also been found to impart significant biological activity in 2-arylbenzofurans. tandfonline.com
The following table summarizes the influence of various substituents on the benzofuran scaffold based on reported research findings:
| Position on Benzofuran Scaffold | Substituent | Influence on Biological Activity | Reference |
| C-3 | Hydrazone, Benzylidene, Pyrazoline, Acetyl, Methyl | Good antimicrobial activity | rsc.org |
| C-3 | Methanone linker with aryl substituents | Antibacterial activity, with hydroxyl at C-4 showing moderate effects | rsc.org |
| C-4 | Halogens, Hydroxyl groups | Good antimicrobial activity | rsc.org |
| C-5 | Halogens, Nitro, Hydroxyl groups | Potent antibacterial activity | rsc.org |
| C-5 | Bromine | Imparts significant biological activity | tandfonline.com |
| C-6 | Halogens, Nitro, Hydroxyl groups | Potent antibacterial activity | rsc.org |
| C-6 | Hydroxyl group | Essential for antibacterial activities | rsc.org |
The Role of the 4-Fluorophenyl Moiety in Enhancing Biological Potency and Selectivity
The 4-fluorophenyl group at the C-2 position of the benzofuran ring is a recurring motif in many biologically active compounds, and its presence is often correlated with enhanced potency and selectivity. The fluorine atom, owing to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
In the development of monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease, a derivative featuring a 2-(4-fluorophenyl)benzofuran structure, specifically (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide, was identified as a potent inhibitor. nih.gov The presence of the 4-fluorophenyl group was crucial for this high potency. Similarly, in the context of anticancer agents, the combination of a 2-(4-fluorophenyl) group on the benzofuran moiety with other structural features led to compounds with significant cytotoxicity against breast cancer cells. mdpi.com
The fluorine atom can also play a role in modulating interactions with biological targets. For instance, in the design of inhibitors for enzymes like cholinesterases and β-secretase, docking studies have suggested that the fluorine atom of a trifluoromethyl group can form favorable hydrogen and/or halogen bonding interactions with enzyme residues, leading to increased biological activity. nih.gov While not a 4-fluorophenyl group, this highlights the general principle of how fluorine can enhance binding affinity.
Research on benzofuran-appended 4-aminoquinazoline hybrids as EGFR-TK inhibitors also underscores the importance of the 4-fluorophenyl substituent. tandfonline.com The synthesis of 5-Bromo-2-(4-fluorophenyl)benzofuran-7-amine serves as a key intermediate in creating these potent inhibitors. tandfonline.com
The table below illustrates the impact of the 4-fluorophenyl moiety in various therapeutic contexts:
| Compound Class | Biological Target/Application | Role of 4-Fluorophenyl Moiety | Reference |
| Benzofuran-pyrrolidine-carboxamides | Monoamine oxidase B (MAO-B) | Essential for potent inhibition (IC50 = 0.037 μM) | nih.gov |
| Benzofuran-chalcones | Anticancer (MCF-7 cells) | Combination with other groups leads to significant cytotoxicity | mdpi.com |
| Benzofuran-appended 4-aminoquinazolines | EGFR-TK inhibitors | Key structural component for potent inhibitory activity | tandfonline.com |
| Thiazole (B1198619) derivatives | Antimicrobial | Contributes to high potency against various microorganisms | acs.org |
| Benzofuran derivatives for MurB inhibition | Antibacterial (S. aureus) | Identified as an essential structure for antibacterial activity | mdpi.com |
Conformational Flexibilities and Rigidities Impacting Biological Activity
The three-dimensional arrangement of a molecule, including its conformational flexibility and rigidity, is a critical factor that governs its interaction with biological targets. For this compound derivatives, the relative orientation of the phenyl and benzofuran rings, as well as the conformation of any appended side chains, can significantly impact biological activity.
Computational studies and molecular docking analyses have provided valuable insights into how conformational factors influence the binding of these compounds to their target proteins. For instance, in the study of benzofuran-chalcone hybrids as potential tubulin polymerization inhibitors, the conformational arrangement of the molecule within the colchicine (B1669291) binding site of tubulin is crucial for its inhibitory effect. unisa.ac.za The flexibility of the chalcone linker allows the molecule to adopt a conformation that facilitates optimal interactions with the binding pocket.
Similarly, for inhibitors of the hepatitis C virus NS5B polymerase, the conformational flexibility of the allosteric binding site allows it to accommodate diverse benzofuran-based compounds. nih.gov The ability of the inhibitor to adopt a stable, low-energy conformation within this flexible pocket is key to its inhibitory activity. Molecular docking of benzofuran-1,2,4-triazole derivatives showed that compounds with a 4-fluorophenyl moiety could achieve high binding affinities through stable conformations within the enzyme's allosteric site. nih.gov
The introduction of rigid structural elements can also be a strategic approach to lock a molecule into a bioactive conformation, potentially increasing potency and selectivity. The fused ring system of the benzofuran itself provides a degree of rigidity. Further cyclization or the introduction of rigid linkers can be used to fine-tune the conformational properties of the molecule. For example, cyclizing a benzyl (B1604629) ether into a benzofuran ring was a key design element in developing potent MAO-B inhibitors, suggesting that the more rigid benzofuran scaffold contributes to improved pharmacokinetic properties. nih.gov
The following table provides examples of how conformational properties affect the biological activity of this compound and related structures:
| Compound/Target | Conformational Aspect | Impact on Biological Activity | Reference |
| Benzofuran-chalcone hybrids / Tubulin | Flexibility of chalcone linker | Allows adoption of optimal conformation in the colchicine binding site for inhibition. | unisa.ac.za |
| Benzofuran-based inhibitors / HCV NS5B Polymerase | Flexibility of the allosteric binding site | Accommodates diverse benzofuran compounds, with stable conformations leading to high binding affinity. | nih.gov |
| Benzofuran-pyrrolidine-carboxamides / MAO-B | Rigid benzofuran scaffold | Cyclization into the benzofuran ring improves pharmacokinetic properties. | nih.gov |
| Benzofuran derivatives / Anticancer | Addition of a fluorine atom at position 4 of 2-benzofuranyl | Results in a 2-fold increase in potency and inhibitory activity due to favorable hydrophobic interactions. | mdpi.com |
Computational Chemistry and Molecular Modeling Applications in 2 4 Fluorophenyl Benzofuran Research
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 2-(4-fluorophenyl)benzofuran derivatives interact with their biological targets at a molecular level.
Molecular docking studies have been instrumental in predicting the binding affinities and modes of this compound derivatives with various biological targets. For instance, derivatives have been docked against enzymes implicated in cancer and neurodegenerative diseases.
One study investigated 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde, docking it with several cancer and bacterial biomarkers. jocpr.comjocpr.com The analysis of G-scores, which estimate the binding affinity, revealed that the compound is particularly active against biomarkers 3LAU and 1VOM. jocpr.comjocpr.com Another research effort focused on benzofuran-chalcone hybrids, where the presence of a 2-(4-fluorophenyl) group on the benzofuran (B130515) moiety was evaluated. mdpi.comnih.gov These studies demonstrated that specific substitutions on the chalcone (B49325) arm, in combination with the this compound core, could significantly influence cytotoxicity and inhibitory effects against targets like tubulin and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. mdpi.comnih.govunisa.ac.za
In the context of Alzheimer's disease, a series of benzofuran-8-hydroxyquinoline hybrids, including a derivative of this compound, were synthesized and their inhibitory activities against Cholinesterases (AChE/BChE) and BACE1 were explored. preprints.orgresearchgate.net The docking scores for these hybrid compounds were found to be in agreement with their experimental inhibitory activities. preprints.org Similarly, inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase, which share a common 2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide substructure, have been studied through molecular simulations to understand their binding mechanisms across different viral genotypes. mdpi.com
A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are key to ligand interaction. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are vital for the stability of the ligand-receptor complex.
For example, in the study of benzofuran-8-hydroxyquinoline hybrids as potential anti-Alzheimer's agents, docking analysis revealed that the compounds form hydrogen bonds with amino acid residues at the binding sites of AChE and BChE, as well as engaging in π-stacking interactions with aromatic residues. preprints.orgresearchgate.net Specifically, with human Butyrylcholinesterase (hBChE), derivatives of this compound were shown to form hydrogen bonds with residues such as Tyr82, Tyr128, and His438, and van der Waals interactions with a host of other residues including Trp82, Ala328, and Phe329. preprints.org
Prediction of Binding Modes and Affinities
Molecular Dynamics Simulations to Assess Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic stability of ligand-receptor complexes. These simulations can validate the interactions predicted by molecular docking and assess how these interactions are maintained over a period of time.
MD simulations lasting 100 nanoseconds were performed on complexes of benzofuran core inhibitors, including derivatives of this compound, with four different genotypes of HCV NS5B polymerase. mdpi.com The stability of these complexes was evaluated by calculating the root-mean-square deviations (RMSDs) of the receptor backbone atoms and the ligand. The results indicated that all systems reached a stable state after approximately 40 ns, confirming the stability of the binding modes. mdpi.com The binding free energies were also calculated using the MM/GBSA method, which showed that van der Waals interactions were the primary driving force for the stable binding of these inhibitors. mdpi.com
Similarly, a study on benzofuran-1,3,4-oxadiazole and -1,2,4-triazole derivatives as HCV NS5B inhibitors used MD simulations to analyze the stability of the ligand-enzyme complexes. nih.gov The results from MM-PBSA and MM-GBSA calculations indicated that the N-4-fluorophenyl-S-linked benzofuran-1,2,4-triazole (BF-12) formed a highly stable complex with the enzyme. nih.govresearchgate.net The fluorophenyl moiety, along with the benzofuran core, contributed significantly to molecular interactions within the allosteric pocket of the enzyme, suggesting high affinity and stability. mdpi.comnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into the electronic structure, reactivity, and other molecular properties that govern the behavior of compounds like this compound.
For the derivative 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde, quantum chemical calculations were performed to determine various molecular properties. jocpr.com These included the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and the ability of the molecule to participate in electronic transitions. jocpr.com
Another study performed DFT calculations on 4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine to analyze its electronic properties. mdpi.com Such calculations help in understanding the electron density distribution across the molecule, which can reveal regions that are susceptible to nucleophilic or electrophilic attack and are important for receptor binding. mdpi.com
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large compound databases for novel molecules that match the model and are therefore likely to be active.
While direct pharmacophore modeling studies focused solely on this compound are not extensively detailed, this technique has been applied to structurally related compound classes to identify key features for activity. For instance, a study on thiobarbituric acid derivatives developed a five-feature pharmacophore model that represented the essential steric and electronic fingerprints required for cytotoxic activity. researchgate.net Such models typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. biorxiv.org
Virtual screening approaches have been successfully used to identify potential inhibitors for various targets by filtering large libraries of compounds. nih.govacs.org For benzofuran derivatives, computational screening has been used to identify promising candidates for further biological evaluation. nih.govdntb.gov.ua For example, the screening of compound libraries against the HCV NS5B polymerase, guided by the structural features of known inhibitors like those based on the this compound scaffold, can lead to the discovery of novel anti-HCV agents. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Future Directions and Therapeutic Potential of 2 4 Fluorophenyl Benzofuran Research
Rational Design and Synthesis of Next-Generation 2-(4-Fluorophenyl)benzofuran Analogues
The development of new therapeutic agents based on the this compound core is increasingly driven by rational design and modular synthesis strategies. These approaches allow for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
One prominent strategy is molecular hybridization , where the this compound moiety is combined with other known pharmacophores to create hybrid molecules with enhanced or novel activities. For instance, researchers have synthesized hybrids of 2-arylbenzo[b]furan and 4-aminoquinazoline to act as potent inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). tandfonline.com A notable example is the compound 6-Bromo-N-(5-bromo-2–(4-fluorophenyl)benzofuran-7-yl)-2–(4-fluorophenyl)quinazolin-4-amine, which emerged from a design strategy that replaced the phenyl ring of 4-anilinoquinazolines with a 2-aryl-5-bromobenzofuran moiety. tandfonline.com Similarly, the fusion of the benzofuran (B130515) scaffold with thiazolylhydrazone has yielded potent inhibitors of monoamine oxidase (MAO), such as 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-(4-fluorophenyl)thiazole. nih.gov
Another key approach involves the systematic modification of substituents on the benzofuran and the fluorophenyl rings to establish clear structure-activity relationships (SAR). Studies have shown that the position and nature of substituents significantly impact biological activity. For example, in a series of benzofuran-chalcone hybrids, compounds featuring a 2-(4-fluorophenyl) group on the benzofuran ring showed significant cytotoxicity against the MCF-7 breast cancer cell line. nih.gov The addition of other groups, such as a 4-methoxyphenyl (B3050149) or 4-trifluoromethoxyphenyl on the chalcone (B49325) arm, further increased this cytotoxic activity. nih.gov
Modern synthetic methods are enabling the efficient construction of diverse libraries of these analogues. One-pot reactions and catalyst-free synthesis are being employed to create complex molecules like 4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine. mdpi.com Furthermore, advanced techniques such as palladium-catalyzed C–H arylation are used to install a wide range of substituents at specific positions of the benzofuran scaffold with high efficiency, allowing for highly modular and diverse library generation. mdpi.com
| Compound Name | Design/Synthesis Strategy | Intended Application/Target | Source |
|---|---|---|---|
| 6-Bromo-N-(5-bromo-2–(4-fluorophenyl)benzofuran-7-yl)-2–(4-fluorophenyl)quinazolin-4-amine | Molecular Hybridization | EGFR-TK Inhibition | tandfonline.com |
| 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-(4-fluorophenyl)thiazole | Molecular Hybridization | MAO Inhibition | nih.gov |
| Benzofuran-chalcone hybrid (compound 3i) | Substituent Modification (SAR) | Anticancer (Tubulin Polymerization Inhibition) | nih.gov |
| 4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine | One-pot, Catalyst-free Synthesis | Novel Heterocyclic Systems | mdpi.com |
Exploration of Novel Biological Targets and Mechanistic Pathways
While early research on benzofuran derivatives often focused on established targets like kinases and microbial enzymes, current investigations are expanding to novel and diverse biological targets, revealing new mechanistic pathways and therapeutic opportunities.
A significant area of exploration is in epigenetics . Novel benzofuran derivatives have been designed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a promising target for cancer therapy. jocpr.com Through strategies like scaffold hopping, compounds have been developed that potently suppress the enzymatic activity of LSD1 and inhibit the proliferation of various tumor cells. jocpr.com
The inhibition of tubulin polymerization is another key mechanistic pathway being targeted. Certain benzofuran-chalcone hybrids containing the 2-(4-fluorophenyl) moiety have demonstrated a significant inhibitory effect on tubulin polymerization, a mechanism crucial for their anticancer effects. nih.govunisa.ac.za This interference with microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. unisa.ac.za
Researchers are also targeting enzymes involved in metabolic diseases and inflammation. For example, 1-[2-(4-Fluorophenyl)-6-hydroxybenzofuran-5-yl]ethanone has shown inhibitory activity against α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), both of which are targets for type 2 diabetes. mdpi.com This same compound also exhibited significant antioxidant activity. mdpi.com Other derivatives are being investigated as inhibitors of aromatase (P450AROM), an enzyme involved in estrogen biosynthesis and a target for hormone-dependent breast cancer. tandfonline.com
The versatility of the scaffold is further highlighted by its application in neurology. Analogues are being developed as modulators of GABA receptors for their potential as anxiolytic agents. nih.gov Additionally, derivatives have been designed as potent agonists for the S1P1 receptor, a target for treating multiple sclerosis. acs.org
| Biological Target | Therapeutic Area | Example Compound/Derivative Class | Source |
|---|---|---|---|
| Lysine-specific demethylase 1 (LSD1) | Oncology | Benzofuran derivatives from scaffold hopping | jocpr.com |
| Tubulin Polymerization | Oncology | Benzofuran-chalcone hybrids | nih.govunisa.ac.za |
| α-Glucosidase & PTP1B | Metabolic Disorders (Diabetes) | 1-[2-(4-Fluorophenyl)-6-hydroxybenzofuran-5-yl]ethanone | mdpi.com |
| Aromatase (CYP19) | Oncology | Benzofuran-2-yl-(4-fluorophenyl)-3-pyridylmethanol | tandfonline.com |
| Monoamine Oxidase (MAO) | Neurology | Benzofuran–thiazolylhydrazone derivatives | nih.gov |
| S1P1 Receptor | Immunology (Multiple Sclerosis) | Benzofuran-based S1P1 agonists | acs.org |
| HCV NS5B RNA-dependent RNA polymerase (RdRp) | Virology | N-4-fluorophenyl-S-linked benzofuran-1,2,4-triazole | mdpi.comnih.gov |
Integration with Advanced Drug Discovery and Development Paradigms
The discovery and optimization of this compound-based compounds are being significantly accelerated by the integration of advanced, computer-aided drug design (CADD) paradigms. mdpi.comresearchgate.net These in silico techniques provide deep insights into drug-target interactions, predict compound properties, and guide the rational design of more effective therapeutic agents. core.ac.uk
Molecular docking is a cornerstone of this approach, used to predict the binding affinity and orientation of newly designed compounds within the active site of a biological target. For instance, docking studies have been crucial in understanding how benzofuran-aminoquinazoline hybrids bind to the ATP binding site of EGFR-TK, revealing interactions similar to the established drug Gefitinib. tandfonline.comunisa.ac.za Similarly, docking has been used to analyze the binding of 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde with cancer biomarkers, helping to rationalize its observed cytotoxic activity. jocpr.comjocpr.com Molecular modeling of a benzofuran-2-yl-(4-fluorophenyl)-3-pyridylmethanol derivative suggested that its aromatase inhibitory activity resides primarily with the (S)-enantiomer. tandfonline.com
Beyond static docking, molecular dynamics (MD) simulations are employed to study the stability and conformational changes of the ligand-receptor complex over time. This was applied to investigate benzofuran-1,2,4-triazole derivatives targeting the Hepatitis C Virus (HCV) NS5B polymerase. mdpi.comnih.gov These simulations, combined with binding energy calculations (MM-PBSA/MM-GBSA), provided valuable insights into the interaction profiles and structural stability of the enzyme-inhibitor complexes, identifying the N-4-fluorophenyl-S-linked benzofuran-1,2,4-triazole (BF-12) as a particularly stable and promising inhibitor. mdpi.comnih.gov
These computational tools are part of a broader pharmacoinformatics approach that also includes the prediction of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.comnih.gov By screening compounds in silico for favorable medicinal chemistry profiles before synthesis, researchers can prioritize candidates that are more likely to succeed in later stages of drug development. This integrated approach, combining rational synthesis with powerful computational evaluation, represents the future of developing the next generation of drugs from the this compound scaffold. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Fluorophenyl)benzofuran derivatives?
- Methodology : The synthesis typically involves cyclization reactions using substituted acetophenones and hydroxybiphenyls in dichloromethane with catalysts like ZnCl₂. For example, 4-fluoro-4′-hydroxybiphenyl reacts with 2-chloro-4′-fluoro-2-methylsulfanylacetophenone under mild conditions (room temperature, 40 min), followed by purification via column chromatography (e.g., carbon tetrachloride) to yield crystalline products . Single crystals for X-ray analysis are often obtained by slow evaporation of acetone solutions .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXS97 (for structure solution) and SHELXL97 (for refinement) is standard. Data collection uses Bruker APEX2 detectors, and molecular visualization employs ORTEP-3. Key parameters include R factors (<0.08), mean C–C bond deviations (e.g., 0.003 Å), and analysis of intermolecular interactions (e.g., C–H⋯F hydrogen bonds) .
Q. What intermolecular interactions stabilize the crystal packing of these derivatives?
- Methodology : Weak non-classical interactions, such as C–H⋯F hydrogen bonds and C–H⋯π stacking, are critical. For instance, in 2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran, C6–H6⋯F1i (2.53 Å) and C17–H17⋯Cgiii (centroid distance 3.42 Å) interactions contribute to lattice stability. Dihedral angles between benzofuran and fluorophenyl rings (e.g., 25.14°) further influence packing .
Advanced Research Questions
Q. How can QSAR models optimize the anti-cancer activity of this compound analogs?
- Methodology : Quantitative Structure-Activity Relationship (QSAR) models (e.g., MLR or PLS regression) are built using descriptors like logP, polarizability, and HOMO/LUMO energies. Validation involves metrics (R² > 0.8, Q² > 0.7) and external test sets. For derivatives targeting MCF-7 cells, ligand-based design combined with molecular docking against Plk1 receptors (PDB ID: 3THB) identifies high-affinity candidates (e.g., ligands 24 and 27 with ΔG < −9 kcal/mol) .
Q. What strategies resolve contradictions in crystallographic data for twinned crystals?
- Methodology : Inversion twins (e.g., 0.33:0.67 domain ratio in P21 space group) require refinement via TWIN/BASF in SHELXL. Parameters like the Flack x value and BASF scale factor are adjusted. High-resolution data (>0.8 Å) and restraints on anisotropic displacement parameters improve convergence .
Q. How do structural modifications (e.g., sulfinyl groups) affect pharmacological activity?
- Methodology : Substituent effects are analyzed through comparative crystallography and docking. For example, replacing methylsulfinyl with ethylsulfinyl groups alters dihedral angles (from 25.14° to 28.50°) and binding affinities. Pharmacokinetic screening (e.g., Lipinski’s Rule of Five) prioritizes derivatives with optimal logP (<5) and topological polar surface area (TPSA < 140 Ų) .
Q. What experimental and computational approaches validate molecular docking predictions for benzofuran derivatives?
- Methodology : Docking results (e.g., AutoDock Vina) are cross-validated with MD simulations (AMBER/NAMD) to assess binding stability (RMSD < 2.0 Å over 100 ns). In vitro assays (e.g., IC50 against MCF-7 cells) confirm activity. For example, derivatives with 4-fluorophenyl groups show 3-fold higher cytotoxicity (IC50 = 1.2 µM) compared to non-fluorinated analogs .
Methodological Notes
- Crystallography : SHELX programs remain dominant for small-molecule refinement due to robustness with high-resolution data .
- Pharmacokinetics : Derivatives must comply with Lipinski’s rules (MW < 500, H-bond donors ≤5) for oral bioavailability .
- Data Interpretation : Contradictions in dihedral angles (e.g., 25–28° variations) may arise from crystal packing forces, necessitating Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
